molecular formula C14H17NO2S B5804467 methyl 4-(1-piperidinylcarbonothioyl)benzoate

methyl 4-(1-piperidinylcarbonothioyl)benzoate

Cat. No. B5804467
M. Wt: 263.36 g/mol
InChI Key: JMBUBCBJLVOGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-piperidinylcarbonothioyl)benzoate is a chemical compound commonly known as Carbonyl Sulfide (COS). It is a colorless gas with an unpleasant odor and is soluble in water. Carbonyl Sulfide has various applications in scientific research, including its use as a tracer in atmospheric studies and as a potential treatment for various diseases.

Mechanism of Action

The mechanism of action of Carbonyl Sulfide is not fully understood. However, it is believed to exert its effects by increasing the production of nitric oxide in the body. Nitric oxide is a signaling molecule that plays a role in various physiological processes, including vasodilation and immune response.
Biochemical and Physiological Effects
Carbonyl Sulfide has various biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which can lead to vasodilation and improved blood flow. Carbonyl Sulfide has also been shown to have anti-inflammatory effects and can reduce the production of reactive oxygen species, which can cause cellular damage.

Advantages and Limitations for Lab Experiments

Carbonyl Sulfide has several advantages for laboratory experiments. It is a stable and non-toxic gas that can be easily synthesized. Carbonyl Sulfide is also relatively inexpensive and can be used in a variety of experimental settings. However, Carbonyl Sulfide has some limitations, including its unpleasant odor and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Carbonyl Sulfide. One potential direction is to explore its potential as a treatment for various diseases, including sickle cell anemia and Alzheimer's disease. Another direction is to investigate its effects on the microbiome and its potential role in the gut-brain axis. Additionally, further research is needed to fully understand the mechanism of action of Carbonyl Sulfide and its potential applications in various fields of science.

Synthesis Methods

The synthesis of Carbonyl Sulfide involves the reaction of carbon disulfide with piperidine in the presence of methyl benzoate. The reaction yields Carbonyl Sulfide and methanol. This method is commonly used in laboratories to produce Carbonyl Sulfide for scientific research.

Scientific Research Applications

Carbonyl Sulfide has various applications in scientific research. It is used as a tracer in atmospheric studies to determine the exchange of carbon dioxide between the atmosphere and the biosphere. Carbonyl Sulfide is also used in medical research as a potential treatment for various diseases, including sickle cell anemia and Alzheimer's disease.

properties

IUPAC Name

methyl 4-(piperidine-1-carbothioyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-17-14(16)12-7-5-11(6-8-12)13(18)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBUBCBJLVOGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=S)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 4-(1-piperidinylcarbonothioyl)benzoate

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